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Compound of Interest

Compound Name: Morpholine laurate

Cat. No.: B15486046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Morpholine Laurate, an ionic liquid with significant potential in various scientific and

pharmaceutical applications. This document details the expected Fourier Transform Infrared

(FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Morpholine
Laurate, outlines detailed experimental protocols for its synthesis and analysis, and presents

key data in a structured format for ease of reference.

Introduction to Morpholine Laurate
Morpholine Laurate is a protic ionic liquid synthesized from the neutralization reaction

between morpholine, a heterocyclic amine, and lauric acid, a saturated fatty acid.[1] The

resulting salt possesses unique physicochemical properties, including low volatility, high

thermal stability, and tunable solvency, making it a subject of interest for applications ranging

from catalysis to drug delivery.[2] Spectroscopic techniques such as FTIR and NMR are

indispensable for the structural elucidation and characterization of this compound.

Synthesis of Morpholine Laurate
A straightforward and atom-economical method for the synthesis of Morpholine Laurate is the

direct neutralization of morpholine with lauric acid.[1]

Experimental Protocol: Synthesis
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Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of lauric acid in a

suitable solvent, such as ethanol.

Reaction: Slowly add an equimolar amount of morpholine to the lauric acid solution while

stirring continuously at room temperature.

Reaction Monitoring: The progress of the neutralization reaction can be monitored by

techniques such as thin-layer chromatography (TLC).

Solvent Removal: Once the reaction is complete, the solvent is removed under reduced

pressure using a rotary evaporator.

Purification: The resulting Morpholine Laurate is typically a viscous liquid or a low-melting

solid. It can be further purified by washing with a non-polar solvent like diethyl ether to

remove any unreacted starting materials, followed by drying under vacuum.

Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in

Morpholine Laurate. The spectrum is a composite of the vibrations of the morpholinium cation

and the laurate anion.

Expected FTIR Spectral Data:

The formation of the morpholinium laurate salt results in characteristic shifts in the vibrational

frequencies of the functional groups of the parent molecules. A key indicator of salt formation is

the disappearance of the broad O-H stretching band of the carboxylic acid (lauric acid) and the

appearance of bands corresponding to the carboxylate anion (COO⁻).[3]
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

N-H⁺ Stretch 3200-2800
Broad absorption due to the

protonated amine.

C-H Stretch (Alkyl) 2950-2850

Asymmetric and symmetric

stretching of CH₂ and CH₃

groups.

C=O Stretch (Anion) 1610-1550
Asymmetric stretching of the

carboxylate group.

C=O Stretch (Anion) 1420-1300
Symmetric stretching of the

carboxylate group.

C-N Stretch 1200-1000
Stretching vibration of the

morpholine ring.

C-O-C Stretch 1115-1085
Ether linkage in the morpholine

ring.

3.1.1. Experimental Protocol: FTIR Analysis

FTIR spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory, which is

suitable for viscous liquids and solids.

Sample Preparation: A small amount of the Morpholine Laurate sample is placed directly on

the ATR crystal.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the morpholinium

cation and the laurate anion. The chemical shifts will be influenced by the formation of the ionic
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liquid.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum will show signals corresponding to the protons of the morpholine

ring and the lauric acid alkyl chain. The protonation of the nitrogen in morpholine will cause a

downfield shift of the adjacent methylene protons.[4]

Proton
Environment

Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₃ (Laurate) 0.8-0.9 Triplet 3H

-(CH₂)ₙ- (Laurate) 1.2-1.6 Multiplet ~18H

-CH₂-COO⁻ (Laurate) 2.1-2.3 Triplet 2H

-CH₂-N⁺H₂-

(Morpholine)
3.2-3.5 Multiplet 4H

-CH₂-O- (Morpholine) 3.8-4.1 Multiplet 4H

-N⁺H₂- (Morpholine) Variable (broad) Singlet 2H

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information about the carbon skeleton of both the

cation and the anion.

Carbon Environment Expected Chemical Shift (δ, ppm)

-CH₃ (Laurate) ~14

-(CH₂)ₙ- (Laurate) 22-34

-CH₂-COO⁻ (Laurate) ~35

-COO⁻ (Laurate) 175-185

-CH₂-N⁺- (Morpholine) ~45

-CH₂-O- (Morpholine) ~65
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3.2.1. Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve approximately 10-20 mg of Morpholine Laurate in a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data follows a logical progression to confirm the

successful synthesis of Morpholine Laurate.

Conclusion
The spectroscopic analysis of Morpholine Laurate by FTIR and NMR provides a detailed and

definitive characterization of its molecular structure. The expected spectral data, coupled with

the provided experimental protocols, offer a robust framework for researchers and scientists in

the synthesis and application of this promising ionic liquid. The combination of these

techniques allows for unambiguous confirmation of the formation of the morpholinium laurate

salt and provides a basis for quality control and further developmental studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Morpholine Laurate: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486046#spectroscopic-analysis-ftir-nmr-of-
morpholine-laurate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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